Structural and Electronic Differentiation from Unsubstituted Nitrophenols
Compared to 4-nitrophenol, 4-Methoxycarbonylmethyl-3-nitrophenol incorporates a methoxycarbonylmethyl group at the 4-position, increasing molecular weight from 139.11 g/mol to 211.17 g/mol and altering electron density distribution. This substitution shifts the predicted boiling point from 279°C (4-nitrophenol) to 327.6±27.0°C, indicating enhanced intermolecular interactions [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 211.17 g/mol |
| Comparator Or Baseline | 4-nitrophenol: 139.11 g/mol |
| Quantified Difference | 72.06 g/mol increase |
| Conditions | Calculated from molecular formula |
Why This Matters
The increased molecular weight and altered electronic properties directly impact solubility, reactivity, and purification behavior, making the compound unsuitable for substitution with simpler analogs in established synthetic routes.
- [1] ChemSpider, Methyl (4-hydroxy-3-nitrophenyl)acetate, Physical Property Data. View Source
